molecular formula C11H14N2O3 B13598846 3-(5-Methyl-2-nitrophenoxy)pyrrolidine

3-(5-Methyl-2-nitrophenoxy)pyrrolidine

Cat. No.: B13598846
M. Wt: 222.24 g/mol
InChI Key: DHAIDXRJNIWDCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Methyl-2-nitrophenoxy)pyrrolidine is an organic compound with the molecular formula C11H14N2O3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a nitrophenoxy group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methyl-2-nitrophenoxy)pyrrolidine typically involves the reaction of 5-methyl-2-nitrophenol with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the phenol, followed by nucleophilic substitution with pyrrolidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methyl-2-nitrophenoxy)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with palladium on carbon as a catalyst.

    Reduction: Potassium permanganate or chromium trioxide in acidic conditions.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.

Major Products Formed

    Reduction: 3-(5-Methyl-2-aminophenoxy)pyrrolidine.

    Oxidation: Various oxidized derivatives depending on the conditions used.

    Substitution: Substituted pyrrolidine derivatives with different functional groups.

Scientific Research Applications

3-(5-Methyl-2-nitrophenoxy)pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(5-Methyl-2-nitrophenoxy)pyrrolidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The pyrrolidine ring provides structural rigidity and contributes to the overall three-dimensional shape of the molecule, affecting its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: The parent compound, a simple five-membered nitrogen-containing ring.

    3-(5-Methyl-2-aminophenoxy)pyrrolidine: A reduced form of 3-(5-Methyl-2-nitrophenoxy)pyrrolidine.

    Pyrrolidine-2,5-dione: Another derivative with different functional groups.

Uniqueness

This compound is unique due to the presence of both a nitrophenoxy group and a pyrrolidine ring. This combination imparts specific chemical and biological properties that are not observed in simpler pyrrolidine derivatives. The nitrophenoxy group can participate in various chemical reactions, providing a versatile platform for further functionalization and application in diverse fields.

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

3-(5-methyl-2-nitrophenoxy)pyrrolidine

InChI

InChI=1S/C11H14N2O3/c1-8-2-3-10(13(14)15)11(6-8)16-9-4-5-12-7-9/h2-3,6,9,12H,4-5,7H2,1H3

InChI Key

DHAIDXRJNIWDCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])OC2CCNC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.